molecular formula C10H15ClO3S B018204 D(+)-10-Camphorsulfonyl chloride CAS No. 21286-54-4

D(+)-10-Camphorsulfonyl chloride

Cat. No. B018204
CAS RN: 21286-54-4
M. Wt: 250.74 g/mol
InChI Key: BGABKEVTHIJBIW-GMSGAONNSA-N
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Description

Synthesis Analysis

D(+)-10-Camphorsulfonyl chloride can be synthesized from natural camphor through optimized reaction conditions, offering a straightforward method with high yield suitable for commercial production. This synthesis pathway provides an efficient means to develop camphor resources for various applications (Li Lian-bin, 2010).

Molecular Structure Analysis

The molecular structure of D(+)-10-Camphorsulfonyl chloride and related camphor sulfonimine compounds has been detailed through X-ray diffraction data and DFT-D3 calculations. These studies reveal the importance of intra- and inter-molecular interactions in determining the supramolecular arrangement of these compounds. Such analyses are crucial for understanding the electronic and structural properties that drive the assembly and behavior of these molecules (Joana Pais da Costa, M. Carvalho, A. Galvão, 2023).

Chemical Reactions and Properties

Unexpected chemical reactions, such as the formation of 10-iodocamphor or 10-chlorocamphor under certain conditions, demonstrate the reactive versatility of D(+)-10-Camphorsulfonyl chloride. These reactions extend the methodology for synthesizing chloro and bromo camphor derivatives, highlighting the compound's role in diverse chemical syntheses (F. Lewis, G. Egron, D. H. Grayson, 2009).

Physical Properties Analysis

The crystal structure of pyridinium d(+)-10-camphor­sulfonate hemihydrate showcases the arrangement of camphor­sulfonate ions in the solid state, offering insights into the physical properties of derivatives of D(+)-10-Camphorsulfonyl chloride. Such structures are essential for understanding the hydrogen bonding and overall stability of these compounds (H. Fleischer, D. Schollmeyer, 2002).

Chemical Properties Analysis

The interaction of D(+)-10-Camphorsulfonyl chloride with various reagents has been studied to assess its chemical behavior and applications. For instance, its role in the synthesis of triazolo[1,2-a]indazole-triones and spiro triazolo[1,2-a]indazole-tetraones highlights the compound's utility as a catalyst in producing complex molecules. This illustrates the broad applicability of D(+)-10-Camphorsulfonyl chloride in facilitating various chemical reactions (D. Chandam, A. Mulik, P. Patil, S. Jagdale, D. Patil, M. Deshmukh, 2015).

Scientific Research Applications

  • Reagents for Reversible Modification : Camphorquinone-10-sulfonic acid and its derivatives, closely related to D(+)-10-Camphorsulfonyl chloride, are used as reagents for the reversible modification of arginine residues in various molecules. This has potential applications in polymers containing arginine-specific ligands (Pande, Pelzig, & Glass, 1980).

  • Conversion into Hydrazones : D(+)-10-Camphorsulfonyl chloride can be converted into hydrazones and related compounds, which may be useful for biological screening (Cremlyn, Bartlett, & Lloyd, 1988).

  • Potential as an Anti-Inflammatory Drug : The structural, spectral, and reactivity properties of (1S)-(+)-10-Camphorsulfonic acid, a derivative of D(+)-10-Camphorsulfonyl chloride, suggest its potential application as an anti-inflammatory drug (Sangeetha et al., 2020).

  • Applications in Pharmaceuticals and Biomedicine : The preparation of enantiomerically pure C4-symmetric tetraalkoxyresorcin[4]arenes from camphorsulfonate derivatives, which include D(+)-10-Camphorsulfonyl chloride, shows potential applications in pharmaceuticals and biomedicine (Buckley et al., 2006).

  • Calibration of Circular Dichroism : Ammonium d-10-camphorsulfonate, derived from D(+)-10-Camphorsulfonyl chloride, is proposed as a new standard substance for the calibration of circular dichroism, offering similar results to deliquescent d-10-camphorsulfonic acid (Takakuwa, Konno, & Meguro, 1985).

  • Calibration of Circular Dichrometers : Circular dichroism of d-10-camphorsulfonic acid, a related compound, is useful for the two-point calibration of circular dichrometers (Chen & Yang, 1977).

  • Synthesis of Diastereoselective Compounds : The 1,2-camphorsulfonylation of monoalkoxycalix[4]arenes with D(+)-10-Camphorsulfonyl chloride can lead to diastereoselective 1,3-camphorsulfonyloxycalixarenes (Boyko et al., 2008).

Safety And Hazards

This would involve a discussion of the safety precautions that need to be taken when handling the compound, as well as the hazards associated with its use.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or investigations into the compound’s mechanism of action.


properties

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGABKEVTHIJBIW-GMSGAONNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891707
Record name Camphor-10-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D(+)-10-Camphorsulfonyl chloride

CAS RN

21286-54-4
Record name 10-Camphorsulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21286-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camphor-10-sulfonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camphor-10-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-2-oxobornane-10-sulphonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
N Zhou, W Xu, Y Zhang, J Zhu… - Journal of Polymer …, 2006 - Wiley Online Library
2,2,6,6‐Tetramethyl‐4‐[d‐(+)‐10‐camphorsulfonyl]‐1‐piperidinyloxy was synthesized and used as a chiral nitroxide for the bulk polymerizations of styrene initiated with benzoyl …
Number of citations: 10 onlinelibrary.wiley.com
JP Harmon - 1986 - elibrary.ru
Lead tetraacetate (LTA) in the presence of sulfonic acids was studied in the hope of producing a more potent oxidant than LTA (owing to displacement of the weaker acetic acid by …
Number of citations: 0 elibrary.ru
JP Harmon - 1985 - osti.gov
Lead tetraacetate (LTA) in the presence of sulfonic acids was studied in the hope of producing a more potent oxidant than LTA (owing to displacement of the weaker acetic acid by …
Number of citations: 1 www.osti.gov
G Ru, J Feng - Journal of Polymer Science Part B: Polymer …, 2011 - Wiley Online Library
Phase transition and mobility of poly(N‐isopropylacrylamide) (PNIPA) chains with three different types of end groups (hydroxyl, carbon–carbon double bond, and camphoric sulfonic …
Number of citations: 21 onlinelibrary.wiley.com
P Zhang, W Li, X Zhu, Y Li, X Zhao, S Shi… - Advanced Synthesis …, 2022 - Wiley Online Library
A photoredox and copper‐catalyzed sulfonylphosphorothiolation of alkenes has been developed. With the use of readily available aryl or alkyl sulfonyl chlorides as radical precursors …
Number of citations: 7 onlinelibrary.wiley.com
Y Li, Y Zhang, HY Zhang, YP Han… - Asian Journal of Organic …, 2020 - Wiley Online Library
Three (R,R)‐3,4‐diaminopyrrolidine‐based chiral N 4 ligands and corresponding iron complexes were synthesized. The complexes were applied to the asymmetric epoxidation of …
Number of citations: 1 onlinelibrary.wiley.com
JA Groeper, JB Eagles, SR Hitchcock - Tetrahedron: Asymmetry, 2009 - Elsevier
A series of enantiomerically and diastereomerically enriched N-sulfonylaziridines have been prepared by a single-pot process from (1R,2S)- and (1S,2R)-norephedrine and (1S,2S)-…
Number of citations: 5 www.sciencedirect.com
DJ Ramón, M Yus - Tetrahedron: Asymmetry, 1997 - Elsevier
The enantioselective addition of dialkylzinc to several aldehydes, using different chiral bidentate ligands (3a-j, 4a-h) [derived from (+)-10-camphorsulfonyl chloride] and titanium …
Number of citations: 93 www.sciencedirect.com
Y Liu, ZP Bao, X Qi, XF Wu - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
… the synthetic application of this aminocarbonylation protocol, late-stage modification of natural products was conducted (Scheme 4) starting from D-10-camphorsulfonyl chloride and …
Number of citations: 6 pubs.rsc.org
FA Davis, RH Jenkins Jr, SB Awad… - Journal of the …, 1982 - ACS Publications
… The crude, solid d-10-camphorsulfonyl chloride was dissolved in 150 mL of chloroform in a 250-mL three-necked flask equipped with magnetic stir bar and ammonia gas inlet. The …
Number of citations: 122 pubs.acs.org

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